Isosorbide dinitrate is a nitrate ester and a glucitol derivative. It has a role as a vasodilator agent and a nitric oxide donor. A vasodilator used in the treatment of angina pectoris. Its actions are similar to nitroglycerin but with a slower onset of action. Isosorbide dinitrate is a Nitrate Vasodilator. The physiologic effect of isosorbide dinitrate is by means of Vasodilation. Isosorbide Dinitrate is the dinitrate salt form of isosorbide, an organic nitrate with vasodilator activity. Isosorbide dinitrate relaxes vascular smooth muscle by formation of the free radical nitric oxide (NO), which is identical to the endothelium-derived relaxing factor (EDRF). NO activates guanylyl cyclase, thereby increasing the synthesis of cGMP within smooth muscle, resulting in dephosphorylation of light chain myosin and relaxation of peripheral arteries and veins. In addition, isosorbide dinitrate relaxes coronary arteries, thereby increasing the blood circulation through the ischemic area. (NCI05) A vasodilator used in the treatment of ANGINA PECTORIS. Its actions are similar to NITROGLYCERIN but with a slower onset of action. See also: Isosorbide (has active moiety); Hydralazine hydrochloride; Isosorbide dinitrate (component of).
Future Directions
8.1 Elucidating the interplay between Isosorbide dinitrate and other vasodilators: Further research could delve into the potential synergistic or antagonistic interactions between Isosorbide dinitrate and other commonly used vasodilators, providing insights into optimizing combination therapies for cardiovascular diseases. [, ]
8.2 Investigating the long-term effects of Isosorbide dinitrate on vascular function: While widely used in acute settings, more research is needed to understand the long-term impact of Isosorbide dinitrate on vascular health, particularly in chronic disease states. [, ]
8.3 Exploring the potential of novel delivery systems for Isosorbide dinitrate: Research into alternative delivery methods, such as sustained-release formulations or targeted delivery systems, could enhance its therapeutic efficacy and minimize potential side effects. [, , ]
Related Compounds
Isosorbide-5-mononitrate
Relevance: Isosorbide-5-mononitrate is a major metabolite of Isosorbide Dinitrate and shares its pharmacological actions. [, , ] It is structurally similar to Isosorbide Dinitrate, with one less nitrate group. [, ] The presence of this metabolite contributes to the overall therapeutic effect of Isosorbide Dinitrate.
Isosorbide-2-mononitrate
Compound Description: Isosorbide-2-mononitrate is another active metabolite of Isosorbide Dinitrate, generated through metabolic processes. [, ] It exhibits inhibitory effects on platelet aggregation, particularly when induced by ADP and adrenaline. [] This metabolite also demonstrated synergy with prostacyclin in inhibiting platelet aggregation. []
Relevance: Isosorbide-2-mononitrate is a metabolite of Isosorbide Dinitrate and contributes to its overall pharmacological profile. [, ] It shares structural similarities with Isosorbide Dinitrate but differs in the position of one nitrate group. [] This subtle structural variation may contribute to the distinct antiplatelet effects observed with Isosorbide-2-mononitrate. []
Isosorbide
Compound Description: Isosorbide is the fully denitrated form of both Isosorbide Dinitrate and its mononitrate metabolites. [] It is formed as an end product of Isosorbide Dinitrate metabolism in the lung. []
Relevance: Isosorbide represents the final metabolic product of Isosorbide Dinitrate after the cleavage of both nitrate ester groups. [] Despite lacking the nitrate groups responsible for the vasodilatory effects of Isosorbide Dinitrate, understanding its formation kinetics is crucial for comprehending the overall pharmacokinetic profile of Isosorbide Dinitrate. []
Nitroglycerin
Compound Description: Nitroglycerin is another organic nitrate vasodilator frequently used in the management of ischemic heart disease. [, , , ] Like Isosorbide Dinitrate, it is effective in relieving angina. [] It has a shorter duration of action compared to Isosorbide Dinitrate. [] Nitroglycerin's availability during intravenous administration can be affected by sorption into plastic infusion equipment. []
Sodium Nitroprusside
Compound Description: Sodium Nitroprusside is a potent vasodilator that acts directly on smooth muscle, unlike organic nitrates that require bioconversion. [, , ] It is used intravenously for rapid blood pressure control in hypertensive emergencies and during surgery. [, ] Sodium Nitroprusside, similar to Isosorbide Dinitrate, can induce reflex sympathetic nervous system activation. []
Relevance: Sodium Nitroprusside shares the vasodilatory effect with Isosorbide Dinitrate, although their mechanisms of action differ. [, , ] Clinically, they are both employed in managing cardiovascular conditions but are chosen based on the desired onset and duration of action.
Ethylene Glycol Dinitrate
Compound Description: Ethylene Glycol Dinitrate is an organic nitrate compound with vasodilatory properties. [] Similar to Nitroglycerin and Isosorbide Dinitrate, its availability during intravenous administration can be impacted by its sorption into plastic infusion equipment. []
Relevance: Ethylene Glycol Dinitrate belongs to the same class of vasodilators as Isosorbide Dinitrate (organic nitrates), sharing the presence of nitrate groups in their structure. [] The similar issue of sorption into plastic infusion equipment highlights a common challenge in the intravenous delivery of these compounds. []
SIN-1 (3-Morpholinosydnonimine)
Compound Description: SIN-1 is a drug that acts as a donor of both nitric oxide and superoxide. [] It exhibits vasodilatory effects and has been investigated for its potential in treating cardiovascular conditions. [] Similar to Isosorbide Dinitrate, it can reduce mean capillary pressure, pulmonary artery pressure, and mean right atrial pressure in patients with chronic left ventricular failure. []
Relevance: Although structurally different from Isosorbide Dinitrate, SIN-1 shares its vasodilatory properties and potential therapeutic applications in heart failure. [] The comparison of their hemodynamic effects in clinical studies provides insights into their potential advantages and disadvantages. []
Source and Classification
Isosorbide dinitrate is classified as an organic nitrate antianginal drug. Its IUPAC name is 1,4:3,6-dianhydro-2,5-di-O-nitro-D-glucitol. This compound is derived from isosorbide, which itself is obtained from sorbitol through dehydration reactions. Isosorbide dinitrate serves primarily as a vasodilator, helping to alleviate conditions caused by inadequate blood flow to the heart.
Synthesis Analysis
The synthesis of isosorbide dinitrate involves several steps:
Intermolecular Dehydration: D-sorbitol undergoes dehydration using para-toluenesulfonic acid to produce isosorbide.
Nitration: The resulting isosorbide is then nitrated with nitric acid to yield isosorbide dinitrate.
The nitration process typically requires careful control of temperature and reagent concentrations to ensure high yield and purity. For instance, the nitration reaction can be conducted at low temperatures to minimize side reactions that could lead to degradation or polymerization of the product.
Molecular Structure Analysis
Isosorbide dinitrate has a molecular formula of C6H8N2O8 and a molecular weight of approximately 236.14 g/mol. The structure features two nitro groups attached to the isosorbide framework, which consists of a furan ring system. The presence of four chiral centers contributes to its stereochemistry. The compound's melting point is around 70 °C, and it appears as an ivory white crystalline powder.
Chemical Reactions Analysis
Isosorbide dinitrate can participate in various chemical reactions:
Reduction Reactions: It can be reduced to form isosorbide-5-mononitrate using reducing agents such as benzyltriethylammonium tetrathiomolybdate or titanium borohydride complexes.
Enzymatic Reactions: Enzymatic hydrolysis can also convert it into different derivatives through selective protection and deprotection strategies.
Decomposition Reactions: Under certain conditions, it may decompose to release nitric oxide, which is crucial for its therapeutic effects.
Mechanism of Action
The therapeutic action of isosorbide dinitrate primarily involves its conversion into nitric oxide within the body:
Nitric Oxide Release: Isosorbide dinitrate is metabolized to nitric oxide.
Activation of Guanylate Cyclase: Nitric oxide activates guanylate cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
Vasodilation: The increase in cGMP levels leads to relaxation of vascular smooth muscle cells through a series of phosphorylation events mediated by protein kinases, resulting in vasodilation and improved blood flow.
Physical and Chemical Properties Analysis
Here are some key physical and chemical properties of isosorbide dinitrate:
Property
Value
Molecular Weight
236.14 g/mol
Physical Appearance
Ivory white crystalline powder
Melting Point
70 °C
Solubility
Freely soluble in acetone
Octanol/Water Partition Coefficient
1.31
Presence of Ring
Furan
Number of Chiral Centers
4
These properties indicate that isosorbide dinitrate has favorable solubility characteristics for pharmaceutical formulations.
Applications
Isosorbide dinitrate has several significant applications:
Medical Use: It is primarily used for the treatment and prevention of angina pectoris and congestive heart failure. It helps improve exercise tolerance in patients with coronary artery disease.
Pharmaceutical Formulations: Isosorbide dinitrate can be formulated into various delivery systems such as oral tablets (both extended-release and slow-release forms) to achieve desired pharmacokinetic profiles.
Research Applications: Beyond its clinical uses, it serves as a model compound in pharmacological studies investigating the mechanisms of vasodilation and nitrate tolerance.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Heat shock protein (Hsp) inhibitor I is a benzylidene lactam compound that prevents the synthesis of inducible Hsps Hsp105, Hsp72, and Hsp40. At 100 μM, it can inhibit the development of thermotolerance in COLO 320 DM cells. Its effects on thermotolerance have been studied in the context of clinical fractionated hyperthermia as a modality of cancer therapy. A pan-HSP inhibitor, which inhibits the synthesis of inducible HSPs, including HSP105, HSP72, and HSP40. KNK437 is a novel inhibitor of acquisition of thermotolerance and heat shock protein. KNK437 inhibit stress-induced synthesis of heat shock proteins (HSPs). KNK437 is an effective radiosensitizer that targets multiple pro-survival stress response pathways. KNK437 is a useful agent for enhancing the efficiency of hyperthermic therapy which has less toxic side-effects in prostate cancer.
Kynostatin 272 is a peptide. KNI-272 is a synthetic peptide-based antiviral agent. As a peptidomimetic substrate containing an unnatural amino acid, allophenylnorstatine, KNI-272 selectively binds to and inhibits the human immunodeficiency virus (HIV) 1 and 2 proteases, thereby preventing cleavage of the gag-pol viral polyprotein and resulting in the release of immature, noninfectious virions. (NCI04)
Knoxiadin is a ethanolic extract of the roots of K. valerianoides. Structures of the isolates were identified by their physical-chemical properties and spectroscopic analysis including 2D NMR and MS. Antioxidant, anti-HIV, neuroprotective, and cytotoxic activities were screened by using cell-based models.
KO947 is an ERK inhibitor (IC50 = <50 nM for ERK2). It is greater than 50-fold selective for ERK over a panel of 450 kinases. KO947 reduces phosphorylation of the ERK target p90 ribosomal S6 kinase (RSK) in A375 cancer cells containing constitutively active B-RAFV600E with an IC50 value of less than 250 nM. It inhibits proliferation of A375 cells, as well as mutant K-Ras-expressing HCT116 and H358 cancer cell lines (IC50s = 50-250 nM for all). KO-947 is a potent and selective ERK inhibitor with slow dissociation kinetics. KO-947 showed potent inhibition of ERK signaling pathways and proliferation of tumor cells exhibiting dysregulation of MAPK pathway, including mutations in BRAF, NRAS or KRAS. KO-947 also inhibits MAPK signaling and cell proliferation in preclinical models that are resistant to BRAF and MEK inhibitors. KO-947 induces tumor regressions in BRAF or RAS mutated tumor models as well as in tumor models lacking BRAF/RAS mutations but characterized by other dysregulation of the MAPK pathway.